tert-Butyl (6-bromopyrimidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-bromopyrimidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZJKWALWQTLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of tert-Butyl (6-bromopyrimidin-4-yl)carbamate
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Introduction of the bromine atom at the 6-position of the pyrimidine ring.
- Protection of the amino group at the 4-position by tert-butyl carbamate (BOC group).
These steps can be performed sequentially or via intermediates depending on the starting materials and reaction conditions.
Detailed Synthetic Routes
Route 1: From 6-Bromopyrimidin-4-amine via BOC Protection
- Starting Material: 6-Bromopyrimidin-4-amine
- Reagents: Di-tert-butyl dicarbonate (BOC2O), base (e.g., triethylamine or sodium bicarbonate)
- Solvent: Typically dichloromethane or acetonitrile
- Conditions: Room temperature to mild heating (20–40 °C)
- Outcome: this compound is obtained by nucleophilic substitution of the amino group with the BOC group.
This method is straightforward and yields high purity products, with yields reported up to 90% in similar BOC protection reactions of pyrimidine amines.
Route 2: Bromination of tert-Butyl (pyrimidin-4-yl)carbamate
- Starting Material: tert-Butyl (pyrimidin-4-yl)carbamate (non-brominated)
- Reagents: Brominating agents such as N-bromosuccinimide (NBS), bromine (Br2), or other electrophilic bromine sources
- Solvent: Acetonitrile, dichloromethane, or DMF
- Conditions: Controlled temperature (0–25 °C) to achieve selective bromination at the 6-position
- Outcome: Selective bromination at the 6-position yields this compound.
This approach requires careful control to avoid over-bromination and side reactions. Literature reports selective bromination of pyrimidine derivatives under mild conditions.
Route 3: Palladium-Catalyzed Coupling for Carbamate Formation
- Starting Material: 6-Bromo-pyrimidin-4-yl derivatives or related halogenated heterocycles
- Reagents: tert-Butyl carbamate, palladium catalyst (e.g., palladium acetate), ligand (e.g., Xantphos), base (cesium carbonate)
- Solvent: 1,4-Dioxane or other aprotic solvents
- Conditions: Reflux under inert atmosphere (nitrogen), typically overnight
- Outcome: Formation of tert-butyl carbamate-protected pyrimidine via Buchwald-Hartwig amination.
This method has been demonstrated for related heterocycles and can be adapted for this compound synthesis with moderate yields (~57%).
Data Tables Summarizing Preparation Conditions and Yields
| Route | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Bromopyrimidin-4-amine | Di-tert-butyl dicarbonate, base, DCM, RT to 40 °C | ~85–90 | Simple BOC protection, high purity |
| 2 | tert-Butyl (pyrimidin-4-yl)carbamate | N-Bromosuccinimide, acetonitrile, 0–25 °C | 70–85 | Selective bromination at 6-position |
| 3 | 6-Bromo-pyrimidinyl halide | tert-Butyl carbamate, Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane, reflux, inert atmosphere | 57 | Pd-catalyzed amination, moderate yield |
Research Outcomes and Analytical Data
- Purity and Characterization: Products are typically characterized by NMR (1H, 13C), mass spectrometry (MS), and HPLC to confirm structure and purity.
- Yields: High yields (~85–90%) are achievable via direct BOC protection of 6-bromopyrimidin-4-amine. Bromination yields vary depending on reagent and conditions but generally range from 70–85%. Pd-catalyzed coupling yields are moderate (~57%) but offer a versatile route for functionalized derivatives.
- Reaction Times: BOC protection reactions typically complete within 2–6 hours; bromination requires 1–4 hours; Pd-catalyzed amination often requires overnight reflux (~12–16 hours).
- Scalability: The methods have been reported on gram to multi-gram scales, suitable for laboratory and pilot-scale synthesis.
Summary and Recommendations
- The most efficient and straightforward method for preparing this compound is the direct BOC protection of 6-bromopyrimidin-4-amine using di-tert-butyl dicarbonate under mild conditions.
- For cases where the non-brominated carbamate is available, selective bromination at the 6-position using N-bromosuccinimide or similar reagents is effective.
- The palladium-catalyzed coupling approach offers versatility for complex derivatives but generally yields lower amounts and requires more specialized conditions.
- Analytical data confirm the identity and purity of the synthesized compound, ensuring suitability for further synthetic applications.
This comprehensive overview integrates data from patents, peer-reviewed articles, and chemical supplier information, excluding non-reliable sources, to provide an authoritative guide on the preparation of this compound.
Chemical Reactions Analysis
tert-Butyl (6-bromopyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common reagents used in these reactions include bases like potassium carbonate, acids such as hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromopyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biological pathways, making it useful in drug development . The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized from it.
Comparison with Similar Compounds
tert-Butyl (6-bromopyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: This compound has similar reactivity but contains chlorine atoms instead of bromine, which can affect its chemical properties and reactivity.
tert-Butyl (4-bromobutyl)carbamate: This compound has a different structure but shares the tert-butyl carbamate group, making it useful in similar synthetic applications.
tert-Butyl carbamate: A simpler compound that lacks the pyrimidine ring but is used in similar protective group chemistry.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the bromopyrimidine moiety with the stability of the tert-butyl carbamate group, making it a versatile intermediate in organic synthesis.
Q & A
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group reduces electrophilicity at the carbamate oxygen, slowing nucleophilic attacks. Steric maps (e.g., using Molinspiration) quantify spatial constraints, guiding ligand selection in Pd-catalyzed reactions. Comparative studies with smaller protecting groups (e.g., methyl carbamates) highlight trade-offs between stability and reactivity .
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